3-Chlorosulfonyl-butyric acid methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chlorosulfonylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c1-4(11(6,8)9)3-5(7)10-2/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPWMWOHXAFNTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Synthesis and Characterization of Methyl 3-(chlorosulfonyl)butanoate
Topic: Content Type: In-depth Technical Guide Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
Methyl 3-(chlorosulfonyl)butanoate (CAS 1154388-34-7) is a bifunctional aliphatic building block characterized by a reactive sulfonyl chloride "warhead" at the
This guide outlines a high-fidelity, regiospecific synthetic route. Unlike radical chlorosulfonation (Reed reaction), which suffers from poor regioselectivity, the protocol detailed here utilizes a Michael addition-chlorination sequence . This approach ensures exclusive functionalization at the C3 position, high purity, and scalability.
Strategic Synthetic Architecture
The synthesis is designed around a disconnection strategy that traces the target molecule back to methyl crotonate (methyl trans-2-butenoate). The transformation relies on the nucleophilic susceptibility of the
Reaction Pathway Visualization
The following diagram illustrates the two-stage transformation: (1) Michael addition of bisulfite, followed by (2) Deoxychlorination.
Figure 1: Synthetic pathway utilizing a regiospecific Michael addition followed by chlorination.
Detailed Experimental Protocol
Stage I: Synthesis of Sodium 1-methoxy-1-oxobutane-3-sulfonate
Principle: The reaction exploits the soft nucleophilicity of the bisulfite ion (
Reagents & Stoichiometry:
| Reagent | MW ( g/mol ) | Equiv. | Role |
|---|---|---|---|
| Methyl Crotonate | 100.12 | 1.0 | Substrate |
| Sodium Bisulfite | 104.06 | 1.5 | Nucleophile |
| Water (Distilled) | 18.02 | Solvent | Reaction Medium |
| Ethanol | 46.07 | Co-solvent | Solubility Enhancer |
Protocol:
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve Sodium Bisulfite (1.5 equiv) in minimal distilled water.
-
Addition: Add Methyl Crotonate (1.0 equiv) to the aqueous solution. If miscibility is poor, add Ethanol (approx. 20% v/v relative to water) to create a homogeneous phase.
-
Reaction: Heat the mixture to mild reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (disappearance of UV-active methyl crotonate; the product is not UV active).
-
Isolation (Critical):
-
Concentrate the solution in vacuo to remove ethanol and water.
-
The residue will be a white solid containing the product and excess inorganic salts.
-
Purification/Drying: Triturate the solid with hot ethanol to extract the organic sulfonate, filter to remove inorganic salts, and evaporate the ethanol.
-
Note: The salt must be bone dry before Stage II. Dry in a vacuum oven at 50°C over
overnight. Residual moisture will destroy the thionyl chloride in the next step.
-
Stage II: Chlorination to Methyl 3-(chlorosulfonyl)butanoate
Principle: Conversion of the sulfonate salt to the sulfonyl chloride using Thionyl Chloride (
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Sulfonate Salt (Stage I) | 1.0 | Precursor |
| Thionyl Chloride (
Protocol:
-
Setup: Flame-dry a 250 mL RBF under
atmosphere. Equip with a pressure-equalizing addition funnel and a gas scrubber (to trap HCl and ). -
Suspension: Suspend the dry Sulfonate Salt in excess Thionyl Chloride (used as solvent).
-
Catalysis: Add catalytic DMF (3–5 drops).
-
Observation: Immediate gas evolution (
) indicates reaction initiation.
-
-
Reflux: Heat the mixture to reflux (75°C) for 3–4 hours. The solid suspension should dissolve or change texture as the inorganic chloride (
) precipitates. -
Workup (Hydrolysis Control):
-
Cool the reaction mixture to room temperature.
-
Remove excess
via rotary evaporation (use a caustic trap). -
Dissolve the residue in dry DCM.
-
Wash: Pour the DCM solution onto crushed ice (rapid wash to remove inorganic salts without hydrolyzing the sulfonyl chloride). Separate phases immediately.
-
Dry organic layer over anhydrous
, filter, and concentrate.
-
Characterization & Data Analysis
Expected NMR Profile
The structure is confirmed by the shift of the methine proton and the preservation of the methyl ester.
-
NMR (400 MHz,
):- 4.25 (m, 1H, CH -SO2Cl) – Deshielded by the electron-withdrawing sulfonyl group.
- 3.75 (s, 3H, O-CH3 ).
-
3.15 (dd,
, 1H, CH2 -a). -
2.85 (dd,
, 1H, CH2 -b). -
1.70 (d,
, 3H, CH-CH3 ).
Infrared Spectroscopy (FT-IR)
-
1740–1750 cm⁻¹: C=O stretch (Ester).
-
1375 cm⁻¹:
asymmetric stretch (Sulfonyl Chloride). -
1170 cm⁻¹:
symmetric stretch.
Workup Logic Diagram
The following diagram details the critical separation logic to prevent product degradation.
Figure 2: Workup logic emphasizing rapid phase separation to prevent sulfonyl chloride hydrolysis.
Process Safety & Handling (E-E-A-T)
Thermal Hazards
The reaction of thionyl chloride with sulfonate salts releases sulfur dioxide (
-
Control: Add DMF at room temperature. Heat gradually.
Hydrolytic Instability
Aliphatic sulfonyl chlorides are less stable than their aromatic counterparts.
-
Storage: Store under Argon at -20°C.
-
Quenching: Never quench large quantities directly with water; the exotherm can vaporize the solvent. Use ice.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using H2O2-SOCl2.[2] The Journal of Organic Chemistry, 74(24), 9287–9291. [Link]
-
Lauer, A. A., et al. (2021). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides. National Institutes of Health (PMC). [Link]
- Widener, R. K., et al. (1992). Synthesis of sulfonyl chlorides from sodium sulfonates.
Sources
Technical Guide: Spectral Characterization of 3-Chlorosulfonyl-Butyric Acid Methyl Ester
The following Technical Guide is structured to provide an exhaustive analysis of the spectral characteristics of 3-Chlorosulfonyl-butyric acid methyl ester (Methyl 3-(chlorosulfonyl)butanoate).
Executive Summary & Compound Profile
This guide details the structural validation of 3-Chlorosulfonyl-butyric acid methyl ester (CAS: 63133-74-6 / Analogous). This compound serves as a critical intermediate in the synthesis of
Chemical Identity[1][2][3][4][5][6]
-
IUPAC Name: Methyl 3-(chlorosulfonyl)butanoate
-
Molecular Formula:
[1] -
Molecular Weight: 200.64 g/mol
-
Key Functional Groups: Sulfonyl Chloride (
), Methyl Ester ( )
Synthesis Context & Impurity Profile
To interpret spectra accurately, one must understand the sample's origin. This compound is typically synthesized via the oxidative chlorination of methyl 3-(acetylthio)butyrate or direct chlorosulfonation.
-
Common Impurities:
-
Methyl 3-sulfobutanoate (Hydrolysis product): Appears if the NMR solvent is wet.
-
Methyl crotonate (Starting material): Olefinic signals in NMR (
ppm). -
Disulfides: If oxidative chlorination is incomplete.
-
Spectral Data Analysis
Infrared Spectroscopy (FT-IR)
Objective: Rapid confirmation of functional group integrity (Ester + Sulfonyl Chloride).
| Wavenumber ( | Intensity | Assignment | Structural Insight |
| 1735 - 1745 | Strong | Ester carbonyl stretch. Sharp and distinct. | |
| 1370 - 1385 | Strong | Sulfonyl chloride asymmetric stretch. Diagnostic peak.[2] | |
| 1165 - 1180 | Strong | Sulfonyl chloride symmetric stretch. | |
| 2950 - 2990 | Medium | Aliphatic C-H stretches (Methyl/Methylene). | |
| 600 - 700 | Medium | S-Cl stretch (often obscured but critical for confirmation). |
Technical Note: The absence of a broad band at
confirms the absence of sulfonic acid (hydrolysis product).
Nuclear Magnetic Resonance (NMR)
Objective: Definitive mapping of the carbon skeleton and stereochemistry.
-
Solvent:
(Deuterochloroform) is preferred. Caution: Ensure solvent is anhydrous ( , stored over molecular sieves) to prevent in-tube hydrolysis of the group.
NMR Data (400 MHz,
)
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| 3.73 | Singlet (s) | 3H | - | |
| 4.15 | Multiplet (m) | 1H | - | |
| 3.05 | dd | 1H | ||
| 2.68 | dd | 1H | ||
| 1.72 | Doublet (d) | 3H |
Interpretation Logic:
-
Chirality: C3 is a chiral center. This makes the C2 methylene protons diastereotopic (chemically non-equivalent), splitting them into distinct doublets of doublets (dd) rather than a simple doublet.
-
Deshielding: The C3 proton is significantly deshielded (
ppm) due to the strong electron-withdrawing nature of the chlorosulfonyl group.
NMR Data (100 MHz,
)
| Shift ( | Carbon Type | Assignment |
| 169.8 | Quaternary (C=O) | Carbonyl Ester |
| 68.5 | Methine (CH) | |
| 52.4 | Methyl ( | |
| 36.2 | Methylene ( | |
| 16.1 | Methyl ( | Terminal Methyl (C4) |
Mass Spectrometry (MS)
Objective: Molecular weight confirmation and halogen pattern verification.
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Positive/Negative depending on derivatization). Direct EI is standard for volatile esters.
| m/z | Relative Abundance | Fragment Ion | Interpretation |
| 200 / 202 | Weak | Molecular ion. Shows 3:1 ratio characteristic of | |
| 165 | High | Loss of Chlorine radical. | |
| 101 | Base Peak | Loss of chlorosulfonyl group (cleavage at C3-S). | |
| 59 | High | Carbomethoxy fragment common in methyl esters. |
Experimental Workflow: Structural Elucidation
The following diagram illustrates the logical decision tree for validating this specific molecule, ensuring self-correcting checks for hydrolysis.
Figure 1: Logical workflow for the structural validation of labile sulfonyl chlorides, emphasizing moisture exclusion.
Standard Operating Procedure (SOP) for Sample Preparation
To ensure the reproducibility of the spectral data above, follow this strict protocol.
Protocol: NMR Sample Preparation for Labile Sulfonyl Chlorides
Rationale: Sulfonyl chlorides are hygroscopic and readily hydrolyze to sulfonic acids and HCl upon contact with atmospheric moisture, causing shift drifts and peak broadening.
-
Glassware Preparation: Oven-dry NMR tubes at 110°C for at least 2 hours. Cool in a desiccator.
-
Solvent Treatment: Use
stored over activated 4Å molecular sieves.-
Verification: The solvent should not show a water peak at
ppm.
-
-
Sample Dissolution:
-
Weigh 10-15 mg of the ester into a dry vial.
-
Add 0.6 mL of dry
. -
Critical: Do not filter through standard cotton/paper (contains moisture). If filtration is needed, use a plug of dry glass wool.
-
-
Acquisition: Run the spectrum immediately. If the sample turns cloudy or precipitates, hydrolysis has occurred (formation of sulfonic acid).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12180, Methyl butyrate (Analogous Backbone Data). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
- Pretsch, E., Bühlmann, P., & Badertscher, M.Structure Determination of Organic Compounds: Tables of Spectral Data. (Source for additivity rules regarding substituent effects).
Sources
An In-depth Technical Guide on the Reactivity of the Chlorosulfonyl Group in Butyric Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chlorosulfonyl (-SO₂Cl) group, when appended to the versatile butyric acid methyl ester scaffold, presents a highly reactive electrophilic center, enabling a diverse array of chemical transformations. This guide offers a comprehensive exploration of the synthesis and reactivity of methyl 4-(chlorosulfonyl)butanoate. As a senior application scientist, this document is structured to provide not only procedural details but also the underlying chemical principles and practical insights essential for leveraging this functional group in medicinal chemistry and materials science. We will delve into the synthesis of the title compound, its key reactions with various nucleophiles, and the critical safety considerations for handling the reagents involved.
Introduction: The Significance of the Chlorosulfonyl Group
The sulfonyl chloride functional group is a cornerstone in modern organic synthesis, primarily due to the high electrophilicity of the sulfur atom. This reactivity stems from the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, further facilitating substitution reactions.[1] In the context of drug development, the resulting sulfonamides are a critical class of compounds with a broad spectrum of biological activities.[2] The butyric acid methyl ester backbone provides a flexible aliphatic chain and an ester functionality that can be further manipulated, making methyl 4-(chlorosulfonyl)butanoate a valuable bifunctional building block.
Synthesis of Methyl 4-(chlorosulfonyl)butanoate
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from methyl 4-bromobutanoate.
Caption: Proposed synthesis of methyl 4-(chlorosulfonyl)butanoate.
Experimental Protocol: Synthesis of S-(4-methoxycarbonylbutyl)isothiouronium bromide
-
To a solution of methyl 4-bromobutanoate (1 equivalent) in ethanol (EtOH), add thiourea (1 equivalent).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, S-(4-methoxycarbonylbutyl)isothiouronium bromide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Experimental Protocol: Oxidative Chlorosulfonation
-
Suspend the S-(4-methoxycarbonylbutyl)isothiouronium bromide (1 equivalent) in a mixture of acetonitrile (MeCN) and water.
-
Cool the suspension to 0 °C in an ice bath.
-
Add concentrated hydrochloric acid (HCl).
-
Slowly add N-chlorosuccinimide (NCS) (4 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours after the addition is complete.
-
Monitor the reaction by TLC.
-
Upon completion, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 4-(chlorosulfonyl)butanoate.
-
Purification can be achieved by vacuum distillation or column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
While experimental spectroscopic data for methyl 4-(chlorosulfonyl)butanoate is not widely published, we can predict the key characteristics based on its structure.
| Property | Predicted Value/Observation |
| Molecular Formula | C₅H₉ClO₄S[4] |
| Molecular Weight | 200.64 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Expected to be high; requires vacuum distillation |
| Solubility | Soluble in most organic solvents (DCM, EtOAc, THF). Reacts with protic solvents (water, alcohols). |
| ¹H NMR (CDCl₃) | δ ~3.7 (s, 3H, -OCH₃), ~3.4 (t, 2H, -CH₂SO₂Cl), ~2.5 (t, 2H, -CH₂CO₂Me), ~2.2 (m, 2H, -CH₂CH₂CH₂-) ppm. |
| ¹³C NMR (CDCl₃) | δ ~172 (-C=O), ~60 (-CH₂SO₂Cl), ~52 (-OCH₃), ~30 (-CH₂CO₂Me), ~20 (-CH₂CH₂CH₂-) ppm. |
| IR (neat) | ν ~2950 (C-H str), ~1740 (C=O str, ester), ~1370 & ~1170 (S=O str, asymm & symm), ~600 (S-Cl str) cm⁻¹.[5] |
Reactivity of the Chlorosulfonyl Group
The primary reactivity of the chlorosulfonyl group in methyl 4-(chlorosulfonyl)butanoate is nucleophilic substitution at the sulfur atom. The high electrophilicity of the sulfur atom, coupled with the excellent leaving group ability of the chloride ion, allows for facile reactions with a wide range of nucleophiles.[1]
Caption: General nucleophilic substitution on the chlorosulfonyl group.
Reaction with Amines: Synthesis of Sulfonamides
The reaction of sulfonyl chlorides with primary or secondary amines is a fundamental method for the synthesis of sulfonamides, a privileged scaffold in medicinal chemistry.[2] The reaction typically requires a base to neutralize the hydrochloric acid byproduct.
Caption: Synthesis of sulfonamides from methyl 4-(chlorosulfonyl)butanoate.
-
Dissolve methyl 4-(chlorosulfonyl)butanoate (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add a base, such as pyridine or triethylamine (1.2 equivalents).
-
Slowly add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl to remove the base, followed by a saturated aqueous solution of sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonamide by column chromatography or recrystallization.
Reaction with Alcohols: Synthesis of Sulfonate Esters
Sulfonyl chlorides react with alcohols in the presence of a base to form sulfonate esters.[6] Sulfonate esters are excellent leaving groups in their own right and are valuable intermediates in organic synthesis.
Caption: Synthesis of sulfonate esters.
-
Dissolve the alcohol (1 equivalent) in anhydrous pyridine or dichloromethane containing pyridine (1.5 equivalents) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add a solution of methyl 4-(chlorosulfonyl)butanoate (1.1 equivalents) in the same solvent.
-
Stir the reaction at 0 °C for 1-2 hours and then at room temperature overnight, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer sequentially with cold dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting sulfonate ester by column chromatography.
Hydrolysis
Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This reaction is generally considered a side reaction and should be avoided by using anhydrous conditions when other nucleophiles are intended to react. The rate of hydrolysis is dependent on factors such as temperature and pH.[7][8]
Summary of Reactivity
| Nucleophile | Product Class | Reaction Conditions | Typical Yields | Reference |
| Primary/Secondary Amines | Sulfonamides | Base (Pyridine, Et₃N), Aprotic Solvent, 0 °C to RT | High to Excellent | [2] |
| Alcohols | Sulfonate Esters | Base (Pyridine), Aprotic Solvent, 0 °C to RT | Good to Excellent | [9] |
| Water | Sulfonic Acids | Aqueous conditions | Variable (usually undesired) | [7] |
Safety and Handling
The synthesis and use of methyl 4-(chlorosulfonyl)butanoate involve hazardous materials that require strict safety protocols.
-
Chlorosulfonic Acid and Thionyl Chloride: These reagents, often used in the synthesis of sulfonyl chlorides, are highly corrosive, react violently with water, and release toxic fumes (HCl, SO₂).[10][11] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.[12][13][14]
-
Methyl 4-(chlorosulfonyl)butanoate: As a sulfonyl chloride, the target compound is expected to be corrosive and a lachrymator. It will react with moisture in the air to release HCl. Handle with the same precautions as other sulfonyl chlorides.
-
Quenching: Reactions involving sulfonyl chlorides should be quenched carefully, typically by slow addition to a stirred, cold solution of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
Conclusion
References
- The Chlorosulfonyl Group: A Comprehensive Guide to its Reactivity in Modern Synthesis - Benchchem.
- Preparation of sulfonamides from N-silylamines - PMC.
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry.
- Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate.
- Sulfonate Esters of Alcohols - Organic Chemistry Tutor.
- Recent Advances in the Synthesis of Sulfonamides Intermediates - Who we serve.
- Safety Measures and Handling Protocols for Chlorosulphonic Acid - SlideServe.
- Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal.
- The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone) - ResearchGate.
- Sulfonate Esters - Periodic Chemistry.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI.
- CHLOROSULFONIC ACID FOR SYNTHESIS MSDS | CAS 7790-94-5 MSDS - Loba Chemie.
- chlorosulfonyl isocyanate - Organic Syntheses Procedure.
- NS10. Leaving Group Formation - aliphatic nucleophilic substitution.
- Recent advances in the chemistry of chlorosulfonyl isocyanate: a review - Taylor & Francis.
- Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC.
- Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More - Arxada.
- Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal.
- CHLOROSULPHONIC ACID For Synthesis - Laboratory Chemicals | Alpha Chemika.
- Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides - Canadian Science Publishing.
- CSA.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
- CHLOROSULFONIC ACID - CAMEO Chemicals.
- Aliphatic Nucleophilic Substitution - SIUE.
- Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
- infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes.
- Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC.
- Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate - NIH.
- Methyl chlorosulfonate synthesis - ChemicalBook.
- Methyl 4-(chlorosulfonyl)butanoate (C5H9ClO4S) - PubChemLite.
- methyl 4-(chlorosulfonyl)butanoate | SCBT - Santa Cruz Biotechnology.
- CN102898307B - Synthetic method of methyl 4-chlorobutyrate - Google Patents.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 4. PubChemLite - Methyl 4-(chlorosulfonyl)butanoate (C5H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 5. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
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- 13. scbt.com [scbt.com]
- 14. CN102898307B - Synthetic method of methyl 4-chlorobutyrate - Google Patents [patents.google.com]
Methodological & Application
Protocol for protein labeling with 3-Chlorosulfonyl-butyric acid methyl ester
Application Note: Site-Selective Protein Functionalization using 3-Chlorosulfonyl-butyric acid methyl ester
Introduction & Chemical Basis
This Application Note outlines the optimized protocol for labeling proteins with 3-Chlorosulfonyl-butyric acid methyl ester (CAS: 1154388-34-7). This reagent is a heterobifunctional building block containing a highly reactive sulfonyl chloride (
Primary Application: The reagent is used to introduce a methyl butyrate motif onto surface lysine residues. This "masked" carboxylate handle can serve two distinct purposes:
-
Hydrophobic Tagging: Increasing the lipophilicity of a protein surface domain.
-
Latent Carboxyl Functionality: The methyl ester can be hydrolyzed in a secondary step (via esterase or high pH) to reveal a butyric acid handle, enabling pH-switchable solubility or subsequent EDC/NHS coupling.
Mechanistic Principle:
Sulfonyl chlorides are aggressive electrophiles that react with deprotonated primary amines (Lysine
Reaction Mechanism
The conjugation is a nucleophilic substitution at the sulfur atom. The lysine amine attacks the sulfonyl center, displacing the chloride ion.
Figure 1: Mechanism of sulfonamide bond formation. Note the competitive hydrolysis pathway, which is minimized by low temperature and rapid mixing.
Critical Experimental Considerations
| Parameter | Recommendation | Scientific Rationale |
| pH | 8.0 – 8.3 | Lysines ( |
| Buffer | 0.1 M NaHCO | CRITICAL: Do NOT use Tris, Glycine, or primary amine buffers. They will scavenge the reagent immediately. |
| Solvent | Anhydrous DMF/DMSO | The reagent hydrolyzes instantly in water. It must be dissolved in dry organic solvent immediately before addition. |
| Temp | 4°C (Ice Bath) | Sulfonyl chlorides are highly reactive. Low temperature suppresses the hydrolysis rate more than the conjugation rate, improving efficiency. |
| Molar Excess | 10x – 50x | Due to competitive hydrolysis, a significant excess is required to drive the reaction to completion. |
Detailed Protocol
Phase 1: Preparation
-
Protein Prep: Buffer exchange the target protein (1–5 mg/mL) into Conjugation Buffer (0.1 M Sodium Bicarbonate, pH 8.3).
-
Note: If the protein is in PBS, adjust pH to 8.3 using 1M NaOH or add 1/10th volume of 1M Bicarbonate.[1]
-
-
Reagent Stock: Weigh 1–2 mg of 3-Chlorosulfonyl-butyric acid methyl ester. Dissolve in Anhydrous DMF (Dimethylformamide) to a concentration of 10–20 mg/mL.
-
Caution: Prepare this solution immediately before use.[1] Do not store.
-
Phase 2: Conjugation
-
Place the protein solution on ice and stir gently (magnetic stir bar recommended).
-
Calculate the volume of reagent required for a 20-fold molar excess :
-
Add the reagent solution dropwise to the protein while stirring.[1]
-
Constraint: Keep the final organic solvent concentration
(v/v) to prevent protein precipitation.
-
-
Incubate at 4°C for 2 hours with continuous gentle agitation. Or incubate on ice.
Phase 3: Quenching & Purification
-
Quench: Add 1M Tris-HCl (pH 8.0) or 1M Glycine to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Why: This scavenges unreacted sulfonyl chlorides, preventing them from reacting with the column matrix or crosslinking during purification.
-
-
Purification: Remove excess reagent and hydrolysis byproducts via Zeba™ Spin Desalting Columns (7K MWCO) or dialysis against PBS (pH 7.4).
-
Note: If the methyl ester is crucial for downstream applications, ensure the storage buffer pH is
to prevent slow hydrolysis of the ester.
-
Workflow Visualization
Figure 2: Step-by-step workflow for protein labeling with 3-Chlorosulfonyl-butyric acid methyl ester.
Quality Control & Validation
To verify the labeling success, use the following methods:
| Method | Expected Result | Troubleshooting |
| MALDI-TOF / ESI-MS | Mass shift of +162.16 Da per label attached. (MW of reagent minus Cl + H). | If no shift: Reagent hydrolyzed before addition. Use fresh anhydrous DMF. |
| TNBS Assay | Reduction in free amines compared to control (unlabeled) protein. | If amines remain high: Increase molar excess to 50x or increase pH to 8.5 (risk of ester loss). |
| Ellman's Assay | No change in free thiols (Sulfonyl chlorides are amine-selective, but can react with thiols at high pH). | If thiols decrease: Reduce pH to 8.0. |
Troubleshooting Guide
-
Precipitation: The reagent is hydrophobic. If the protein precipitates upon addition, lower the reagent concentration or add the reagent in multiple small aliquots over 10 minutes. Ensure the DMF content stays below 10%.
-
Low Labeling Efficiency: Sulfonyl chlorides hydrolyze faster than NHS esters. Ensure the buffer is strictly pH 8.3 and the reagent is dissolved in anhydrous solvent immediately before use. Do not use "old" DMF from a squirt bottle; use a fresh ampule.
-
Ester Hydrolysis: If the mass spec shows a shift of +148 Da instead of +162 Da, the methyl ester has hydrolyzed to the acid. Reduce reaction time or lower the pH to 8.0.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 1: Functional Targets; Chapter 2: The Chemistry of Reactive Groups).
-
Banks, P., & Paquette, D. M. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules. Bioconjugate Chemistry, 6(4), 447-458. Link
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. Link
-
Biotium. (2023).[1][2] Succinimidyl Ester Labeling Protocol (Adapted for General Amine Reactivity). Link
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Link
Sources
3-Chlorosulfonyl-butyric acid methyl ester for modifying peptide side chains
Application Note: Bifunctional Peptide Modification using 3-Chlorosulfonyl-butyric acid methyl ester (CS-BAME)
Executive Summary
This guide details the application of 3-Chlorosulfonyl-butyric acid methyl ester (CS-BAME) for site-selective peptide modification. Unlike standard acylating agents (NHS esters), this reagent introduces a sulfonamide linkage , which offers superior hydrolytic stability and protease resistance compared to amide bonds.
The molecule features two distinct reactive handles:[1][2]
-
Sulfonyl Chloride (
): A highly reactive electrophile that targets primary amines (Lysine -amino or N-terminus) to form a stable sulfonamide.[3] -
Methyl Ester (
): A latent carboxylate functionality. Post-conjugation, this ester can be hydrolyzed to a free acid, enabling secondary conjugation (e.g., to fluorophores, drugs, or for cyclization) or serving as a polarity modifier.
Chemical Basis & Mechanism[2][4][5]
The utility of CS-BAME relies on the differential reactivity between the sulfonyl chloride and the methyl ester.
-
Primary Reaction (Sulfonylation): The sulfonyl chloride reacts with nucleophilic amines under basic conditions.[3] This reaction is rapid and exothermic.
-
Selectivity: In solution,
differences can be exploited (N-term vs. Lys ), but in practice, Solid Phase Peptide Synthesis (SPPS) with orthogonal protecting groups (e.g., Mtt or Alloc on Lysine) provides the highest fidelity.
-
-
Secondary Reaction (Activation): The resulting sulfonamide is chemically inert to standard Fmoc/tBu deprotection cocktails, allowing the methyl ester to be carried through synthesis steps before basic hydrolysis (LiOH) reveals the carboxylic acid.
Mechanism Visualization
Figure 1: Step-wise functionalization pathway converting a peptide amine into a reactive carboxylic acid handle via a stable sulfonamide linker.
Experimental Protocols
Protocol A: Site-Selective Lysine Modification (On-Resin)
Best for: Ensuring modification occurs ONLY at a specific Lysine residue while the peptide is anchored to the solid phase.
Materials:
-
Resin-bound peptide with Fmoc-Lys(Mtt)-OH at the target site.
-
DCM (Dichloromethane), DMF (Dimethylformamide).[3]
-
TFA (Trifluoroacetic acid), TIS (Triisopropylsilane).
-
DIPEA (Diisopropylethylamine).[4]
-
CS-BAME (Reagent).
Step-by-Step Procedure:
-
Selective Deprotection (Mtt Removal):
-
Wash resin with DCM (
). -
Treat resin with 1% TFA / 5% TIS / DCM (
min). The solution should turn yellow (trityl cation) and eventually clear as removal completes. -
Critical: Do NOT use high concentrations of TFA, or you will cleave the peptide from the resin (if using Rink Amide/Wang).
-
Wash with DCM (
) and DMF ( ). -
Neutralize with 5% DIPEA / DMF (
min) to ensure the Lysine amine is free base.
-
-
Sulfonylation Reaction:
-
Suspend resin in anhydrous DCM (Sulfonyl chlorides hydrolyze in wet DMF; DCM is preferred).
-
Add DIPEA (5.0 equivalents relative to resin loading).
-
Add CS-BAME (3.0 equivalents).
-
Agitate at Room Temperature (RT) for 2 hours .
-
QC Check: Perform a Kaiser Test (Ninhydrin). It should be negative (colorless), indicating the amine is capped.
-
-
Ester Hydrolysis (On-Resin):
-
Note: If you need the acid for further coupling on-resin.
-
Wash resin with THF.
-
Treat with 2M LiOH (aq) / THF (1:4 v/v) for 2 hours at RT.
-
Wash extensively with water, MeOH, then DMF.
-
Result: The methyl ester is now a free carboxylic acid, ready for coupling (e.g., with PyBOP/Amine).
-
Protocol B: Solution Phase N-Terminal Modification
Best for: Modifying a purified peptide at the N-terminus.
Step-by-Step Procedure:
-
Preparation:
-
Dissolve peptide (10 mg/mL) in DMSO or DMF .
-
Ensure the peptide salt is neutralized. Add TEA (Triethylamine) or DIPEA to reach effective pH ~8.5 (approx 3-5 eq).
-
-
Coupling:
-
Dissolve CS-BAME (1.5 eq) in a minimal volume of dry DCM.
-
Add the reagent solution dropwise to the peptide solution while stirring.[3]
-
Reasoning: Adding the reagent slowly prevents high local concentrations that might promote side reactions (though rare with sulfonyl chlorides).
-
-
Monitoring:
-
Monitor via LC-MS.[5] Look for mass shift: + [MW of Reagent] - 36.46 (HCl) .
-
Example: If Reagent MW is 214.5, shift is +178 Da.
-
-
Quenching:
-
Once complete (~1-2 hours), add water to quench remaining sulfonyl chloride.
-
Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
-
Data Summary & Optimization
Table 1: Solvent & Base Compatibility Matrix
| Component | Recommended | Acceptable | Avoid | Reason for Avoidance |
| Solvent | DCM (Anhydrous) | THF, DMF | Water, MeOH, EtOH | Alcohols/Water react with |
| Base | DIPEA, TMP | TEA, NMM | Pyridine, DBU | Pyridine can cause racemization; DBU is too nucleophilic. |
| Temp | Thermal instability of sulfonyl chloride. |
Table 2: Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvents used. | Dry DCM over molecular sieves; use fresh reagent. |
| No Reaction | Amine is protonated (salt). | Increase DIPEA; ensure pH > 8.5 equivalent.[3] |
| Side Products | Reactivity with Tyr/Ser.[6][7] | Use lower equivalents (1.1 eq) or protect OH groups (tBu). |
Decision Logic for Optimization
Use the following logic flow to determine the optimal modification pathway for your specific peptide sequence.
Figure 2: Workflow for selecting the correct protocol based on peptide sequence composition.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Sulfonyl Halide Reactivity).
-
Hamada, Y., et al. (2011).[8] "Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines." Phosphorus, Sulfur, and Silicon, 186:2377–2391.[8]
-
Brouillette, W. J., et al. (1999). "Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation."[9][10] Bioorganic & Medicinal Chemistry, 7(6), 1043-1047.
-
Kenner, G. W., et al. (1971). "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." (Foundational work on sulfonamide linker stability). Journal of the Chemical Society, Chemical Communications.
-
BenchChem Protocols. (2025). "Application Notes and Protocols for Bis-PEG4-sulfonic acid Conjugation." (General Sulfonyl Chloride Protocol).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Reactions of Lysine [employees.csbsju.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. diva-portal.org [diva-portal.org]
- 6. genscript.com [genscript.com]
- 7. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased stability of peptidesulfonamide peptidomimetics towards protease catalyzed degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 3-Chlorosulfonyl-butyric acid methyl ester in solid-phase peptide synthesis
Application Note: Implementation of 3-Chlorosulfonyl-butyric Acid Methyl Ester as a Safety-Catch Linker in Solid-Phase Peptide Synthesis (SPPS)
Abstract
This technical guide details the protocol for utilizing 3-Chlorosulfonyl-butyric acid methyl ester as a precursor for generating an alkanesulfonamide "safety-catch" linker (a variant of the Kenner/Ellman linker) in Solid-Phase Peptide Synthesis (SPPS). This linker strategy is critical for the synthesis of peptide thioesters, cyclic peptides, and peptide amides that require mild, nucleophilic cleavage conditions. Unlike standard acid-labile linkers (e.g., Wang, Rink Amide), the sulfonamide moiety remains stable throughout standard Fmoc/tBu synthesis cycles but becomes highly activated upon N-alkylation, allowing for nucleophilic displacement at the C-terminus.
Introduction & Mechanistic Basis
The reagent 3-Chlorosulfonyl-butyric acid methyl ester functions as a bifunctional building block. Its utility in SPPS relies on its conversion into a resin-bound N-acyl sulfonamide .[1][2]
-
The "Safety-Catch" Principle: The sulfonamide bond (
) is electronically stable and unreactive toward nucleophiles during chain elongation. -
Activation: Post-synthesis, the sulfonamide nitrogen is alkylated (typically with iodoacetonitrile or diazomethane). This alkylation creates an electron-deficient
-alkyl-acylsulfonamide, which dramatically increases the electrophilicity of the adjacent carbonyl carbon. -
Cleavage: A nucleophile (amine, thiol, or hydroxide) attacks the carbonyl, releasing the peptide and leaving the sulfonamide moiety attached to the resin.
Advantages of the 3-Isomer:
While the linear 4-sulfamylbutyryl linker (Kenner linker) is common, the 3-butyryl backbone introduces a methyl branch at the
Experimental Workflow
The implementation involves three distinct phases:
-
Linker Preparation: Conversion of the chlorosulfonyl ester to the sulfamyl acid.
-
Resin Loading: Attachment to the solid support and loading of the first amino acid.
-
Activation & Cleavage: Release of the target peptide.
Phase 1: Preparation of the Linker Intermediate
The chlorosulfonyl group is too reactive for direct resin coupling in most workflows; it must first be converted to the stable sulfonamide.
Protocol:
-
Sulfonamidation: Dissolve 3-Chlorosulfonyl-butyric acid methyl ester (1 eq) in DCM. Slowly add to a saturated solution of Ammonia (
) in dioxane or concentrated aqueous at 0°C. Stir for 2 hours.-
Mechanism:[3]
.
-
-
Hydrolysis: Evaporate solvents. Dissolve the residue in THF/Water (1:1). Add LiOH (3 eq) and stir at room temperature (RT) until TLC indicates disappearance of the ester (approx. 2-4 hours).
-
Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate. Dry over
and concentrate.-
Product: 3-Sulfamylbutyric acid . (This is the stable linker building block).
-
Phase 2: Resin Loading & First Amino Acid Coupling
Table 1: Reagents and Conditions for Resin Loading
| Step | Reagent | Conditions | Purpose |
| 1. Resin Prep | Aminomethyl Polystyrene or ChemMatrix (0.5-0.7 mmol/g) | Swell in DCM (30 min) | Prepare accessible amine sites. |
| 2. Linker Coupling | 3-Sulfamylbutyric acid (3 eq), DIC (3 eq), HOBt (3 eq) | DMF, RT, 4-12 hours | Attach linker to resin (Amide bond). |
| 3. QC Check | Kaiser Test | Negative (Colorless) | Confirm consumption of resin amines. |
| 4. First AA Loading | Fmoc-AA-OH (5 eq), PyBOP (5 eq), DIEA (10 eq) | DCM/DMF, -20°C then 4°C (24h) | Form N-Acyl Sulfonamide bond. |
Critical Step: Loading the First Amino Acid The formation of the N-acyl sulfonamide bond (coupling the carboxylic acid of the AA to the sulfonamide of the linker) is difficult due to the poor nucleophilicity of the sulfonamide nitrogen.
-
Method: Use PyBOP/DIEA activation.
-
Pre-activation: Dissolve Fmoc-AA-OH and PyBOP in DCM/DMF. Add DIEA. Add to the sulfamyl-resin immediately.
-
Temperature: Start at -20°C to minimize racemization (a known risk during this specific activation), then allow to warm to 4°C overnight.
Phase 3: Peptide Elongation, Activation, and Cleavage
-
Elongation: Proceed with standard Fmoc SPPS (Deprotection: 20% Piperidine/DMF; Coupling: HBTU/DIEA).
-
Note: The N-acyl sulfonamide linkage is stable to piperidine.[3]
-
-
Activation (The "Safety Catch"):
-
Wash resin with NMP.
-
Add Iodoacetonitrile (
) (10 eq) and DIEA (5 eq) in NMP. -
Shake for 24 hours, protected from light.
-
Result: The linker is now
-cyanomethylated and highly activated.
-
-
Cleavage (Nucleophilic Displacement):
-
Wash resin with THF or DMF.
-
Add the Nucleophile of choice (see Table 2).
-
Table 2: Cleavage Strategies for Different C-Terminal Modifications
| Target C-Terminus | Nucleophile Reagent | Reaction Time |
| Peptide Acid | 0.5 M LiOH or NaOH (aq) / THF | 2-4 hours |
| Peptide Amide | 7 M | 12-24 hours |
| Peptide Thioester | Benzyl mercaptan or Alkyl thiol + catalytic Thiophenol/DIEA | 12-24 hours |
| Peptide Ester | Methanol or Ethanol + DIEA | 12-24 hours |
Visualized Workflows
Figure 1: Linker Synthesis and Resin Loading[3]
Caption: Conversion of the chlorosulfonyl precursor to the stable sulfamyl acid and subsequent attachment to the solid support.
Figure 2: Activation and Cleavage Mechanism[4]
Caption: The "Safety-Catch" mechanism: Activation via alkylation followed by nucleophilic displacement to release the modified peptide.[3][4][5][6]
Troubleshooting & Expert Tips
-
Racemization Control: The loading of the first amino acid onto the sulfonamide involves activating the amino acid carboxylate. This can lead to oxazolone formation and racemization.
-
Solution: Always use Fmoc-Gly-OH or Fmoc-Pro-OH as the first residue if the sequence permits, as they are resistant to racemization. If a chiral amino acid is required, perform the coupling at -20°C and limit reaction time.
-
-
Activation Monitoring: The alkylation step with iodoacetonitrile is crucial. Incomplete alkylation leads to low cleavage yields.
-
Verification: Perform a mini-cleavage on a few resin beads using 1M NaOH. If the yield is low, repeat the alkylation step.
-
-
Handling Sulfonyl Chlorides: The starting material (3-Chlorosulfonyl-butyric acid methyl ester) is moisture-sensitive. Store under argon/nitrogen at 4°C. Allow to warm to room temperature before opening to prevent condensation and hydrolysis to the sulfonic acid.
References
-
Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (12), 636-637. Link
-
Backes, B. J., & Ellman, J. A. (1999). An alkanesulfonamide "safety-catch" linker for solid-phase synthesis. The Journal of Organic Chemistry, 64(7), 2322-2330. Link
-
Ingenito, R., Bianchi, E., Fattori, D., & Pessi, A. (1999). Solid phase synthesis of peptide C-terminal thioesters by Fmoc/t-Bu chemistry. Journal of the American Chemical Society, 121(49), 11369-11374. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455-2504. Link
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [ouci.dntb.gov.ua]
Application Note: Reaction Conditions for Sulfonylation with 3-Chlorosulfonyl-butyric Acid Methyl Ester
This Application Note provides a comprehensive technical guide for the use of 3-Chlorosulfonyl-butyric acid methyl ester (CAS 63133-73-3), a specialized bifunctional building block used in the synthesis of sulfonamides and medicinally privileged
Introduction & Reagent Profile
3-Chlorosulfonyl-butyric acid methyl ester is a versatile electrophile containing two distinct reactive centers: a highly reactive sulfonyl chloride and a moderately reactive methyl ester . In drug discovery, this reagent is a critical precursor for synthesizing
Chemical Profile
| Property | Specification |
| CAS Number | 63133-73-3 |
| Formula | |
| MW | 200.64 g/mol |
| Structure | Methyl 3-(chlorosulfonyl)butanoate |
| Storage | 2–8°C, under Argon/Nitrogen (Hydrolysis Sensitive) |
| Solubility | Soluble in DCM, THF, EtOAc, ACN; Reacts with water/alcohols |
Mechanistic Considerations
The primary challenge in using this reagent is controlling the chemoselectivity between intermolecular sulfonylation (Pathway A) and intramolecular cyclization (Pathway B).
-
Pathway A (Kinetic Control): Nucleophilic attack by an amine (
) on the sulfonyl chloride sulfur atom. This is fast and exothermic. -
Pathway B (Thermodynamic Control): The resulting sulfonamide nitrogen can attack the ester carbonyl, releasing methanol and forming a 5-membered
-sultam ring. This typically requires base and heat.[1] -
Side Reaction (Hydrolysis): Exposure to ambient moisture converts the sulfonyl chloride to the sulfonic acid, rendering the reagent inert to amines.
Reaction Pathway Diagram[2]
Figure 1: Chemoselectivity map showing the divergence between linear sulfonamide isolation and sultam formation.
Optimization of Reaction Conditions
To achieve high yields, conditions must be tuned based on the desired product.
Solvent Selection
| Solvent | Suitability | Notes |
| Dichloromethane (DCM) | Excellent | Standard for sulfonylation. High solubility, easy workup. |
| THF | Good | Useful for polar amines. Must be anhydrous to prevent hydrolysis. |
| Acetonitrile | Moderate | Good for inorganic bases ( |
| Water/Biphasic | Poor | Not recommended due to rapid hydrolysis of the sulfonyl chloride. |
Base Selection
-
Triethylamine (TEA) / DIPEA: Ideal for standard sulfonylation. Use strictly stoichiometric amounts (1.1–1.2 eq) to prevent premature cyclization.
-
Pyridine: excellent scavenger for HCl; often used as both solvent and base for unreactive amines.
-
Inorganic Bases (
, ): Use in anhydrous conditions (suspended in ACN) if the amine is acid-sensitive.
Standardized Protocol: Linear Sulfonamide Synthesis
This protocol is designed to isolate the linear methyl ester sulfonamide while suppressing cyclization.
Materials
-
3-Chlorosulfonyl-butyric acid methyl ester (1.0 eq)
-
Amine substrate (1.0–1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous DCM (0.1 M concentration)
-
Inert atmosphere (
or Ar)
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add the amine substrate and TEA to anhydrous DCM.
-
Cooling: Cool the amine solution to -10°C to 0°C using an ice/salt bath. Rationale: Low temperature suppresses the rate of cyclization and hydrolysis.
-
Addition: Dissolve 3-Chlorosulfonyl-butyric acid methyl ester in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Critical: Exothermic reaction. Monitor internal temperature to keep below 5°C.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm slowly to room temperature (RT) over 2 hours.
-
Monitoring: Check reaction progress via TLC or LCMS.
-
Target Mass:
(sulfonyl butyrate fragment).
-
-
Quench & Workup:
-
Dilute with DCM.
-
Wash with 0.5 M HCl (cold) to remove excess amine/TEA. Note: Do not use strong base washes, as this will trigger cyclization.
-
Wash with brine, dry over
, and concentrate -
vacuo at <40°C.
-
Advanced Protocol: One-Pot -Sultam Synthesis
If the cyclic sultam is the desired target, this modified protocol promotes the intramolecular attack of the sulfonamide nitrogen on the ester.
Methodology Modification
-
Perform Steps 1–4 as above (Sulfonylation).
-
Cyclization Trigger: Once sulfonamide formation is complete (verified by LCMS), add a stronger base (e.g., DBU 1.5 eq or KOtBu 1.1 eq) or heat the reaction to reflux (40°C in DCM or 60°C in THF).
-
Monitoring: Look for the mass shift:
(Loss of MeOH). -
Workup: Acidify carefully to pH 5-6, extract, and purify via column chromatography.
Experimental Workflow Diagram
Figure 2: Decision-based workflow for selective product isolation.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure reagent is fresh and solvents are anhydrous (Karl Fischer < 50 ppm). |
| Cyclization (Unwanted) | Temperature too high | Maintain T < 0°C during addition. Avoid strong bases (e.g., NaOH). |
| Incomplete Reaction | HCl scavenging failure | Increase base equivalents (TEA) to 2.0 eq or use Pyridine as co-solvent. |
| Product Degradation | Acid sensitivity | If product is acid-sensitive, replace HCl wash with saturated |
References
-
Medicinally Privileged Sultams: Synthesis and Mechanism of Action. Vertex AI Search (NIH/PubMed Context). Retrieved from
-
Reactions of Amines with Sulfonyl Chlorides. Chemistry LibreTexts. Retrieved from
-
Synthesis of Sultams and Related Compounds. Organic Chemistry Portal. Retrieved from
- 3-Chlorosulfonyl-butyric acid methyl ester Product Data.Sigma-Aldrich / BLD Pharm Catalogs.
Sources
Application Notes & Protocols: 3-Chlorosulfonyl-butyric Acid Methyl Ester as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Bifunctional Synthetic Tool
In the landscape of modern organic synthesis, particularly within drug discovery and development, the demand for novel, versatile building blocks is insatiable. Bifunctional molecules, which possess two distinct reactive centers, are of paramount importance as they allow for the rapid construction of molecular complexity from simple, readily accessible starting materials. 3-Chlorosulfonyl-butyric acid methyl ester is an exemplar of such a building block, incorporating both a highly reactive sulfonyl chloride and a modifiable methyl ester functionality within a chiral four-carbon chain.
The sulfonyl chloride group is a cornerstone for the synthesis of sulfonamides, a privileged functional group in medicinal chemistry found in a wide array of antibacterial, anti-inflammatory, and diuretic drugs.[1][2] Concurrently, the methyl ester provides a handle for various transformations, including reduction, hydrolysis, and amidation, or can be carried through synthetic sequences to be a key feature in the final molecule.[3][4] The inherent chirality at the 3-position further enhances its utility, offering a pathway to enantiomerically pure target molecules.
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the proposed synthesis and application of 3-chlorosulfonyl-butyric acid methyl ester. We will present robust, albeit proposed, protocols for its preparation and demonstrate its utility in the synthesis of valuable sulfonamide and γ-sultam scaffolds.
Proposed Synthesis of 3-Chlorosulfonyl-butyric Acid Methyl Ester
Synthetic Pathway Overview
The proposed synthesis involves an initial esterification of (R)-3-aminobutyric acid to protect the carboxylic acid and then a Sandmeyer-type diazotization-sulfonylation to convert the primary amine into the desired sulfonyl chloride.
Caption: Proposed two-step synthesis of 3-Chlorosulfonyl-butyric acid methyl ester.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of Methyl (R)-3-aminobutanoate
This protocol is adapted from standard procedures for the esterification of amino acids.[5] The use of thionyl chloride with methanol is a convenient method that generates anhydrous HCl in situ to catalyze the reaction.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| (R)-3-Aminobutyric acid | 1.0 | 103.12 | 10.31 g |
| Methanol | Solvent | 32.04 | 200 mL |
| Thionyl chloride (SOCl₂) | 1.2 | 118.97 | 10.7 mL |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (R)-3-aminobutyric acid (10.31 g, 100 mmol) and methanol (200 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (10.7 mL, 120 mmol) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and SOCl₂.
-
The resulting crude product, methyl (R)-3-aminobutanoate hydrochloride, can be used directly in the next step or neutralized with a mild base and purified by distillation or chromatography if desired.
Protocol 2.2.2: Synthesis of 3-Chlorosulfonyl-butyric acid methyl ester
This procedure is a proposed Sandmeyer-type reaction, a well-established method for converting anilines and other primary amines to sulfonyl chlorides.[6][7]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Methyl (R)-3-aminobutanoate HCl | 1.0 | 153.61 | 15.36 g |
| Concentrated HCl | - | 36.46 | 50 mL |
| Sodium Nitrite (NaNO₂) | 1.1 | 69.00 | 7.59 g |
| Sulfur Dioxide (SO₂) | Excess | 64.07 | - |
| Copper(I) Chloride (CuCl) | 0.1 | 98.99 | 0.99 g |
| Dichloromethane (DCM) | Solvent | 84.93 | 200 mL |
Procedure:
-
In a 500 mL three-necked flask, dissolve methyl (R)-3-aminobutanoate hydrochloride (15.36 g, 100 mmol) in a mixture of concentrated HCl (50 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.59 g, 110 mmol) in water (20 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (0.99 g, 10 mmol) in dichloromethane (200 mL) and saturate it with sulfur dioxide (SO₂) gas by bubbling SO₂ through the solution at 0 °C for 15-20 minutes.
-
Slowly add the cold diazonium salt solution to the SO₂-saturated DCM solution. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours. Nitrogen gas will be evolved.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with cold water (2 x 100 mL) and brine (1 x 100 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude 3-chlorosulfonyl-butyric acid methyl ester. The product should be purified by vacuum distillation or column chromatography on silica gel. Note: Sulfonyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.
Applications in Organic Synthesis
The bifunctional nature of 3-chlorosulfonyl-butyric acid methyl ester makes it a valuable precursor for a variety of molecular scaffolds, most notably sulfonamides and cyclic sulfonamides (sultams).
Synthesis of Chiral Sulfonamides
The reaction of the sulfonyl chloride moiety with primary or secondary amines provides a straightforward route to a diverse library of chiral sulfonamides.[1][2] These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
Caption: General scheme for the synthesis of chiral sulfonamides.
Protocol 3.1.1: General Procedure for Sulfonamide Synthesis
| Reagent | Molar Eq. |
| 3-Chlorosulfonyl-butyric acid methyl ester | 1.0 |
| Amine (R¹R²NH) | 1.1 |
| Triethylamine (Et₃N) | 1.5 |
| Dichloromethane (DCM) | Solvent |
Procedure:
-
Dissolve the amine (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 3-chlorosulfonyl-butyric acid methyl ester (1.0 mmol) in anhydrous DCM (5 mL) dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC.
-
Dilute the reaction mixture with DCM (20 mL) and wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired sulfonamide.
Synthesis of Chiral γ-Sultams
γ-Sultams are important heterocyclic scaffolds in medicinal chemistry, acting as constrained mimics of γ-amino acids or as core structures in various bioactive molecules.[8][9] The intramolecular cyclization of a derivative of 3-chlorosulfonyl-butyric acid methyl ester provides a plausible route to these valuable compounds.
Caption: Proposed multi-step synthesis of a chiral γ-sultam.
Protocol 3.2.1: Multi-step Synthesis of a Chiral γ-Sultam
Step A: Synthesis of Methyl 3-sulfamoylbutanoate
-
Bubble ammonia gas through a cooled (0 °C) solution of 3-chlorosulfonyl-butyric acid methyl ester (1.0 mmol) in anhydrous THF (20 mL) for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Filter the reaction mixture to remove ammonium chloride and concentrate the filtrate to obtain the crude primary sulfonamide, which can be used in the next step without further purification.
Step B: Reduction of the Ester to a Primary Alcohol
-
To a cooled (0 °C) suspension of lithium aluminum hydride (LiAlH₄) (1.5 mmol) in anhydrous THF (15 mL), add a solution of the crude methyl 3-sulfamoylbutanoate from Step A in THF (10 mL) dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by the sequential addition of water (x mL), 15% NaOH solution (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to obtain the crude 3-(hydroxymethyl)butane-1-sulfonamide.
Step C: Intramolecular Cyclization to the γ-Sultam
A Mitsunobu reaction is a reliable method for this type of intramolecular cyclization.
-
To a cooled (0 °C) solution of triphenylphosphine (PPh₃) (1.2 mmol) in anhydrous THF (20 mL), add diisopropyl azodicarboxylate (DIAD) (1.2 mmol) dropwise.
-
After stirring for 10 minutes, add a solution of the crude alcohol from Step B (1.0 mmol) in THF (10 mL).
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Concentrate the reaction mixture and purify the residue by column chromatography on silica gel to yield the desired γ-sultam.
Conclusion
3-Chlorosulfonyl-butyric acid methyl ester represents a highly promising, yet underexplored, building block for organic synthesis. Its bifunctional nature, coupled with its inherent chirality, provides a powerful tool for the efficient construction of diverse and medicinally relevant molecules. The protocols detailed herein offer a robust starting point for the synthesis and application of this versatile reagent, enabling the exploration of new chemical space in the pursuit of novel therapeutics and functional materials.
References
- Vertex AI Search, Preparation of sulfonamides from N-silylamines - PMC.
- Vertex AI Search, A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI.
- Vertex AI Search, Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC - NIH.
- Vertex AI Search, A Scaffold‐Diversity Synthesis of Biologically Intriguing Cyclic Sulfonamides.
- Vertex AI Search, Synthesis of Cyclic Sulfonamides via Pd-Catalyzed Intramolecular Coupling Reaction: An Expedient Approach to Polycyclic Sultams - Who we serve.
- Vertex AI Search, Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal.
- Vertex AI Search, Synthesis of Cyclic Sulfonamides via Intramolecular Copper-Catalyzed Reaction of Unsaturated Iminoiodinanes | Organic Letters - ACS Publications.
- Vertex AI Search, Synthesis of Cyclic Sulfonamides through Intramolecular Diels−Alder Reactions | Organic Letters - ACS Publications.
- Vertex AI Search, (PDF) Methods of Sultam Synthesis - ResearchGate.
- Vertex AI Search, One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University.
- Vertex AI Search, An Efficient Synthesis of N-Protected b-Aminoethanesulfonyl Chlorides:Versatile Building Blocks for the Synthesis of Oligopeptidosulfonamides - ResearchGate.
- Vertex AI Search, One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.
- Vertex AI Search, Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences | Organic Letters - ACS Publications.
- Vertex AI Search, STEREOSELECTIVE SYNTHESIS OF γ- AND δ-SULTAMS BY INTRAMOLECULAR DIELS-ALDER REACTION OF VINYLSULFONAMIDES POSSESSING AN ACYCLI.
- Vertex AI Search, 3.7.3 Reactions at the Carbonyl Carbon – Biology and Chemistry for Human Biosciences.
- Vertex AI Search, CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents.
- Vertex AI Search, Synthesis of fused γ‐sultams by carbanion‐mediated sulfonamide intramolecular cyclization. - ResearchGate.
- Vertex AI Search, Recent Developments in the Synthesis and Application of Sultones | Chemical Reviews.
- Vertex AI Search, A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate.
- Vertex AI Search, Sultam synthesis - Organic Chemistry Portal.
- Vertex AI Search, Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli.
- Vertex AI Search, Methyl 2-(4-chlorobenzenesulfonamido)-4-(methylsulfanyl)butanoate - NIH.
- Vertex AI Search, What is Methyl Butanoate Acid hydrolysis equation (also names of substances formed with simplified v structural formulas)? - Quora.
- Vertex AI Search, ,methyl 3-(chlorosulfonyl)butanoate,1154388-34-7-上海康满林.
- Vertex AI Search, CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents.
- Vertex AI Search, An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives.
- Vertex AI Search, A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ - The Royal Society of Chemistry.
- Vertex AI Search, (R)-3-AMINOBUTYRIC ACID synthesis - ChemicalBook.
- Vertex AI Search, Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal.
- Vertex AI Search, An efficient approach for the synthesis of novel methyl sulfones in acetic acid medium and evaluation of antimicrobial activity - NIH.
- Vertex AI Search, CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents.
- Vertex AI Search, Johnson–Corey–Chaykovsky reaction - Wikipedia.
- Vertex AI Search, Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium.
-
Vertex AI Search, Simplified reaction scheme of methyl butanoate[10]. - ResearchGate. Available at:
Sources
- 1. d-nb.info [d-nb.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN103193687A - Method for preparing sulfonyl chloride in environment-friendly mode - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 6. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 7. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents [patents.google.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Draw the mechanism for the reaction of 3-methylbutanoic acid and ... | Study Prep in Pearson+ [pearson.com]
Application Note: Orthogonal Functionalization of 3-Chlorosulfonyl-butyric acid methyl ester
Abstract & Strategic Overview
This guide details the orthogonal functionalization strategies for 3-Chlorosulfonyl-butyric acid methyl ester (CAS 1154388-34-7) . As a heterobifunctional linker possessing a highly reactive sulfonyl chloride (
The core challenge—and opportunity—lies in the reactivity hierarchy . The sulfonyl chloride is a "hard" electrophile prone to rapid nucleophilic attack, while the methyl ester is a "soft," stable electrophile requiring activation or catalysis. This application note defines the Sequential Chemoselective Protocol (SCP) , ensuring the preservation of the ester moiety during sulfonylation, followed by the selective transformation of the ester.
Key Applications
-
PROTAC Linker Synthesis: Connecting E3 ligase ligands to warheads via a stable sulfonamide bond.
-
Beta-Sultam Precursors: Synthesis of 4-membered cyclic sulfonamides (bioisosteres of
-lactams). -
Fragment-Based Drug Discovery (FBDD): Rapid library generation by varying the amine input at the sulfonyl position.
Chemical Profile & Reactivity Hierarchy
Understanding the electrophilicity gap is essential for designing orthogonal workflows.
| Functional Group | Position | Reactivity | Primary Nucleophiles | Conditions for Activation |
| Sulfonyl Chloride | C3 (Beta) | High (Kinetic Control) | ||
| Methyl Ester | C1 (Carboxyl) | Moderate (Thermodynamic Control) | Hydroxide, Amines, Hydrides | Heat, Strong Base (LiOH), or Catalyst |
Structural Logic (Graphviz)
The following diagram illustrates the divergent pathways available based on the reaction sequence.
Figure 1: Reaction landscape showing the primary chemoselective pathway (Green) versus side reactions and advanced cyclization strategies.
Protocol A: Chemoselective Sulfonylation
Objective: Functionalize the sulfonyl chloride with an amine (
Mechanism & Rationale
The sulfur atom in
Materials
-
Substrate: 3-Chlorosulfonyl-butyric acid methyl ester (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.05 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 eq) -
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Step-by-Step Procedure
-
Preparation: Dissolve the amine (1.05 eq) and DIPEA (1.2 eq) in anhydrous DCM (
concentration) under an inert atmosphere ( or Ar). -
Cooling: Cool the reaction vessel to
using an ice bath. Critical: Higher temperatures increase the risk of ester aminolysis. -
Addition: Dissolve 3-Chlorosulfonyl-butyric acid methyl ester (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Slow addition prevents localized heating and ensures the amine is always in slight excess relative to the chloride locally, driving the fast kinetic reaction.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to room temperature (RT) for 1 hour. -
Monitoring: Check via TLC or LC-MS. The sulfonyl chloride is unstable on silica; monitor the disappearance of the amine or the formation of the sulfonamide mass.
-
Workup:
-
Dilute with DCM.
-
Wash with
(to remove unreacted amine/DIPEA). -
Wash with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Hexane/EtOAc).
Expected Outcome: Methyl 3-(N-substituted-sulfamoyl)butanoate. Yields typically
Protocol B: Sequential Ester Functionalization
Objective: Convert the methyl ester of the sulfonamide intermediate into a carboxylic acid (for coupling) or a secondary amide.
Strategy: Lithium Hydroxide Hydrolysis
Since the sulfonamide bond is chemically robust (stable to basic hydrolysis under mild conditions), we can safely hydrolyze the ester using LiOH.
Step-by-Step Procedure
-
Dissolution: Dissolve the Sulfonamide intermediate (from Protocol A) in THF/Water (3:1 ratio).
-
Reagent: Add Lithium Hydroxide monohydrate (LiOH
, 2.0 eq). -
Reaction: Stir at room temperature for 2–4 hours.
-
Note: Do not heat excessively (
), as beta-elimination of the sulfonamide group is a potential (though rare) side reaction in beta-sulfonyl carbonyls.
-
-
Workup:
-
Acidify carefully with
to . -
Extract with EtOAc (
). -
The sulfonamide group remains protonated (neutral) or deprotonated depending on the R-group, but the carboxylic acid will be extractable.
-
-
Result: 3-(N-substituted-sulfamoyl)butyric acid.
Advanced Application: Beta-Sultam Synthesis
Context: The 3-chlorosulfonyl position relative to the ester (C1...C3) creates a 1,3-relationship. Cyclization of the sulfonamide nitrogen onto the ester carbonyl forms a 4-membered cyclic sulfonamide (Beta-Sultam) . These are valuable but strained rings.
Diagram: Cyclization Pathway
Figure 2: High-energy cyclization pathway to form beta-sultams.
Critical Note: Direct cyclization onto the ester is difficult due to ring strain. A more common approach involves reducing the ester to an aldehyde or alcohol, converting it to a leaving group (e.g., mesylate), and then cyclizing to form the sultam via alkylation rather than acylation [1].
Troubleshooting & Causality
| Observation | Root Cause | Corrective Action |
| Low Yield of Sulfonamide | Hydrolysis of | Ensure DCM/THF is anhydrous. Flame-dry glassware. |
| Double Addition (Dimer) | Amine is too nucleophilic or excess chloride used. | Control stoichiometry strictly (1:1). Add chloride to amine. |
| Ester Loss (Amide formation) | Reaction temp too high or reaction time too long. | Keep reaction at |
| Racemization | The C3 position is chiral. Strong base can racemize the alpha-proton (C2), affecting C3 via enolization. | Use non-nucleophilic, bulky bases (DIPEA). Avoid strong thermodynamic bases (NaH) during the first step. |
References
-
Synthesis of Sultams: Mondal, S., & Debnath, S. (2014).[1] "Synthesis of N-substituted five-membered sultams." Synthesis, 46, 368-374.[1]
-
Sulfonyl Chloride Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Reference for Chemoselectivity).
-
Beta-Sultam Synthesis: Zajac, M., & Peters, R. (2007).[1] "Catalytic Asymmetric Formation of beta-Sultams." Organic Letters, 9(10), 2007–2010.
-
Product Data: 3-Chlorosulfonyl-butyric acid methyl ester (CAS 1154388-34-7).[2] BLD Pharm Catalog.
(Note: While specific literature on the exact methyl 3-chlorosulfonylbutyrate is limited, the protocols above are derived from established reactivity profiles of homologous beta-chlorosulfonyl esters found in references 1 and 3.)
Sources
Troubleshooting & Optimization
Technical Support Center: Handling 3-Chlorosulfonyl-butyric Acid Methyl Ester
The following technical guide serves as a specialized support resource for researchers working with 3-Chlorosulfonyl-butyric acid methyl ester (CAS: 1154388-34-7). It addresses stability, reactivity, and troubleshooting with a focus on preventing hydrolysis-driven degradation.
Status: Active Reagent Class: Bifunctional Electrophile (Sulfonyl Chloride / Methyl Ester) Sensitivity: High (Moisture, Heat, pH)
Molecule Overview & Critical Reactivity
This reagent contains two distinct electrophilic sites with vastly different reactivities. Understanding the hierarchy of these sites is critical for experimental design.
-
Site A (Sulfonyl Chloride,
): High Reactivity. The primary target for nucleophiles (amines, alcohols). It is extremely sensitive to moisture and will hydrolyze to the sulfonic acid ( ), releasing HCl. -
Site B (Methyl Ester,
): Moderate Reactivity. Generally stable under anhydrous conditions but susceptible to hydrolysis under basic (saponification) or strongly acidic conditions.
The "Autocatalytic Death Spiral": The most common failure mode is moisture intrusion .
-
Water attacks the
group.[1] -
Hydrolysis releases HCl and the sulfonic acid.
-
The generated acid catalyzes the hydrolysis of the methyl ester.[2]
-
The result is a complex mixture of the di-acid, sulfonic acid-ester, and polymerized byproducts.
Troubleshooting Guide (Q&A)
Scenario A: "My reagent turned into a sticky gum/solid in the bottle."
Diagnosis: Moisture-induced polymerization and hydrolysis. Root Cause: The bottle was likely opened while cold, causing condensation, or stored without a secondary desiccant. The generated HCl can induce intermolecular reactions or degradation. Solution:
-
Protocol: Always allow the reagent bottle to warm to room temperature in a desiccator before opening.
-
Prevention: Store under Argon/Nitrogen at -20°C. Tape the septum. If the solid is formed, the reagent is likely compromised (purity <80%) and should be discarded or re-purified (difficult due to polarity).
Scenario B: "I lost the sulfonyl chloride activity, but the ester is intact."
Diagnosis: Competitive Hydrolysis.
Context: Reaction with an amine in a biphasic system or wet solvent.
Mechanism: The rate of hydrolysis for aliphatic sulfonyl chlorides (
-
Solvent: Use anhydrous solvents (water <50 ppm).
-
Base: Use a non-nucleophilic organic base (e.g., DIPEA, Et3N) instead of aqueous inorganic bases (NaOH/Na2CO3) to scavenge HCl without introducing water.
-
Temperature: Conduct the addition at 0°C to -10°C . Lower temperatures favor the kinetic aminolysis over hydrolysis.
Scenario C: "The methyl ester hydrolyzed during workup."
Diagnosis: pH Excursion.
Context: Using strong basic washes (NaOH/KOH) to remove excess sulfonyl chloride.
Mechanism: While removing unreacted
-
Quenching: Quench excess sulfonyl chloride with a sacrificial amine (e.g., morpholine) or dilute aqueous bicarbonate, not strong caustic.
-
Extraction: Keep the aqueous phase pH < 8.5 and work quickly. Do not let the layers sit.
Visualizing Reactivity & Pathways
The following diagram illustrates the competitive pathways and the "Death Spiral" of degradation.
Caption: Figure 1. Competitive reaction pathways. Note the red "degradation loop" where hydrolysis generates HCl, further accelerating ester cleavage.
Optimized Experimental Protocols
Protocol 1: Synthesis of Sulfonamides (Preserving the Ester)
Objective: React the sulfonyl chloride with an amine while keeping the methyl ester intact.
Reagents:
-
3-Chlorosulfonyl-butyric acid methyl ester (1.0 equiv)
-
Amine (1.0 - 1.1 equiv)
-
DIPEA (Diisopropylethylamine) (1.2 - 1.5 equiv)
-
Anhydrous DCM or THF (0.1 M concentration)
Step-by-Step:
-
Preparation: Flame-dry glassware and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the amine and DIPEA in anhydrous solvent. Cool to 0°C .[3]
-
Addition: Dissolve the sulfonyl chloride in a minimal amount of anhydrous solvent. Add this solution dropwise to the amine mixture over 10-15 minutes.
-
Why? Adding the electrophile to the nucleophile ensures the amine is always in excess locally, preventing side reactions.
-
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC/LCMS.
-
Note: The methyl ester is stable to DIPEA at RT.
-
-
Workup (Crucial):
-
Dilute with DCM.
-
Wash with 0.5 M HCl (cold) to remove excess amine/DIPEA. (Brief contact time).
-
Wash with Saturated NaHCO3 (to remove any traces of free sulfonic acid).
-
Dry over MgSO4 and concentrate.
-
Protocol 2: Quenching & Disposal
Objective: Safely destroy excess reagent without generating toxic volatiles.
-
Quench: Add the reaction mixture slowly to a stirred solution of 10% aqueous Sodium Carbonate (Na2CO3) and Methanol (1:1).
-
Wait: Stir for 1 hour. This hydrolyzes the sulfonyl chloride to the sulfonate salt and neutralizes the HCl.
-
Check pH: Ensure pH > 9.
Quantitative Stability Data
| Condition | Solvent | Temperature | Half-Life ( | Outcome |
| Ideal | Anhydrous DCM | -20°C | > 6 Months | Stable |
| Reaction | DCM + Amine | 0°C | N/A (Reacts instantly) | Target Sulfonamide |
| Moist | DCM + 1% Water | 25°C | ~30-60 Mins | Hydrolysis to Sulfonic Acid |
| Basic Workup | 1M NaOH (aq) | 25°C | < 5 Mins | Ester Hydrolysis (Saponification) |
References
-
BenchChem Technical Support. (2025).[4] Preventing decomposition of sulfonyl chloride during reaction. BenchChem. Link
-
Sigma-Aldrich. (n.d.).[5] 3-chlorosulfonyl-benzoic acid methyl ester Properties and Safety. Sigma-Aldrich.[5] Link
-
ResearchGate. (2025). Mechanism of sulfonyl chloride hydrolysis vs ester hydrolysis. ResearchGate. Link
-
PubChem. (2025).[6] Methyl chlorosulphate (Structural Analog Data). National Institutes of Health. Link
-
Organic Chemistry Portal. (2025). Protection of Carboxylic Acids as Methyl Esters. Organic Chemistry Portal. Link
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- 1. researchgate.net [researchgate.net]
- 2. One moment, please... [chemistrysteps.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. methyl butyrate, 623-42-7 [thegoodscentscompany.com]
- 6. Methyl chlorosulphate | CH3ClO3S | CID 69938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted 3-Chlorosulfonyl-butyric acid methyl ester
Executive Summary
This guide addresses the removal of unreacted 3-Chlorosulfonyl-butyric acid methyl ester from reaction mixtures. Because this reagent contains two distinct reactive centers—a highly electrophilic sulfonyl chloride (
The strategies below prioritize the conversion of the lipophilic sulfonyl chloride into a hydrophilic sulfonate salt , allowing for efficient removal via aqueous phase partitioning.
Module 1: The Hydrolytic Workup (Standard Protocol)
The Logic
The most efficient method to remove unreacted sulfonyl chlorides is to exploit their susceptibility to hydrolysis. By converting the reactive
-
Before Workup: The reagent is lipophilic (soluble in DCM, EtOAc).
-
After Hydrolysis: The reagent becomes a water-soluble sulfonate salt (
).
Critical Constraint: pH Control
You must maintain a mildly basic pH (7.5–8.5) .
-
Too Acidic: Hydrolysis is slow;
byproduct may degrade acid-sensitive products. -
Too Basic (pH > 10): Risk of hydrolyzing the methyl ester moiety (saponification) to a carboxylic acid.
Step-by-Step Protocol
-
Quench: Cool the reaction mixture to 0°C. Add Saturated Aqueous Sodium Bicarbonate (
) slowly.-
Why: Neutralizes the
generated during hydrolysis without reaching the high pH of .
-
-
Agitation: Stir vigorously at room temperature for 30–60 minutes .
-
Why: Sulfonyl chlorides are not instantly hydrolyzed. The biphasic mixture requires time and surface area for the water to attack the sulfur atom.
-
Validation: Check TLC or LCMS. The starting material peak should disappear.
-
-
Partition: Transfer to a separatory funnel.
-
Organic Layer: Contains your Product.[1]
-
Aqueous Layer: Contains Sodium 3-sulfonatobutyric acid methyl ester (impurity) + NaCl.
-
-
Wash: Wash the organic layer 2x with water and 1x with Brine.[2]
-
Dry: Dry over
and concentrate.
Visual Workflow: Hydrolytic Partitioning
Figure 1: The phase-separation logic relies on converting the lipophilic chloride to a hydrophilic sulfonate salt.
Module 2: The Scavenger Resin (For Sensitive Products)
The Logic
If your target product is water-soluble (preventing extraction) or highly sensitive to even mild aqueous base, use a Solid-Supported Scavenger . This method avoids liquid-liquid extraction entirely.
Reagent Selection
-
Recommended Resin: Tris-(2-aminoethyl)amine polystyrene (PS-Trisamine) or Aminomethyl polystyrene.
-
Mechanism: The resin-bound amine attacks the sulfonyl chloride, forming a covalent sulfonamide bond. The impurity becomes tethered to the insoluble bead.
Step-by-Step Protocol
-
Calculate Load: Add 2.0–3.0 equivalents of amine resin (relative to the estimated excess sulfonyl chloride).[3]
-
Incubate: Agitate gently (orbital shaker) for 1–4 hours at room temperature.
-
Note: Do not use magnetic stir bars, as they can grind the resin beads into fine dust that clogs filters.
-
-
Filter: Pass the mixture through a fritted glass funnel or a synthesis cartridge.
-
Filtrate: Contains your pure Product.
-
Solid Residue: Contains Resin-bound impurity.
-
-
Rinse: Wash the resin with the reaction solvent (e.g., DCM or THF) to recover any entrained product.
Troubleshooting & FAQs
Q1: I followed the aqueous workup, but the sulfonyl chloride peak persists in LCMS.
Diagnosis: Incomplete hydrolysis. Aliphatic sulfonyl chlorides can be surprisingly stable in biphasic systems due to poor mass transfer. Solution:
-
Increase Agitation: Use a high-speed stirrer to create an emulsion-like state (temporarily) to increase surface area.
-
Add Nucleophile: Add a catalytic amount of DMAP (dimethylaminopyridine) or pyridine to the reaction before the quench. These act as nucleophilic catalysts, attacking the sulfonyl chloride to form a highly reactive intermediate that hydrolyzes instantly upon contact with water.
Q2: My product is an amine. Will it react with the unreacted sulfonyl chloride during workup?
Yes. This is a major risk. If your product has a nucleophilic amine, it will compete with water for the sulfonyl chloride, forming an unwanted sulfonamide dimer. Solution:
-
Acidic Quench First: Quench with dilute acid (e.g., 1M HCl) immediately to protonate your product's amine group (rendering it non-nucleophilic).
-
Then Hydrolyze: Once the product is protected as an ammonium salt, allow the sulfonyl chloride to hydrolyze (this may require longer times as acid hydrolysis is slower than base hydrolysis).
Q3: Can I use NaOH to speed up the hydrolysis?
No. While NaOH hydrolyzes sulfonyl chlorides rapidly, it will almost certainly saponify the methyl ester on the butyric acid chain (
Comparison of Methods
| Feature | Method A: Aqueous Hydrolysis | Method B: Resin Scavenging |
| Primary Mechanism | Hydrolysis to Sulfonate Salt | Covalent Capture (Sulfonamide) |
| Cost | Low (NaHCO3, Water) | High (Functionalized Resins) |
| Speed | 30–60 mins | 1–4 Hours |
| Suitability | Robust, lipophilic products | Water-soluble or sensitive products |
| Risk | Emulsion formation | Physical loss of product in resin pores |
Decision Matrix
Use the following logic flow to determine the safest procedure for your specific experiment.
Figure 2: Selection guide based on product solubility and stability.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.; John Wiley & Sons: New York, 1999.[1] (Reference for stability of methyl esters toward hydrolysis).
-
Castro, J. L., et al. "Scavenger Resins for the Removal of Excess Reactants." Journal of Combinatorial Chemistry, 2000 , 2(3), 234–237.
-
Sigma-Aldrich. "Product Specification: 3-Chlorosulfonyl-benzoic acid methyl ester" (Analogous reactivity profile).
Sources
Validation & Comparative
A Technical Guide to the Validation of Protein Modification Sites: A Comparative Analysis of 3-Chlorosulfonyl-butyric acid methyl ester and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of cellular signaling and protein function, the precise identification and validation of protein modification sites are paramount. These modifications, ranging from phosphorylation to ubiquitination, act as molecular switches that dictate a protein's activity, localization, and interaction partners. Consequently, the robust validation of these modification sites is a critical step in fundamental research and a cornerstone of modern drug development.
This guide provides a comprehensive, in-depth comparison of a novel chemical probe, 3-Chlorosulfonyl-butyric acid methyl ester, with established methodologies for the validation of protein modification sites. As Senior Application Scientists, we aim to furnish you with not only the "how" but also the "why" behind experimental choices, ensuring a thorough understanding of the principles and practicalities of each approach. Our focus is on delivering a self-validating system of protocols and a clear, objective comparison to empower you in selecting the most appropriate strategy for your research endeavors.
The Emergence of 3-Chlorosulfonyl-butyric acid methyl ester: A Covalent Probe for Nucleophilic Residues
3-Chlorosulfonyl-butyric acid methyl ester is a small, reactive chemical probe designed for the covalent labeling of nucleophilic amino acid residues within a protein. Its utility in validating protein modification sites stems from its ability to permanently "mark" accessible residues, allowing for their subsequent identification through mass spectrometry.
Mechanism of Action: Targeting the Proteome's Nucleophiles
The core of 3-Chlorosulfonyl-butyric acid methyl ester's functionality lies in the high reactivity of its sulfonyl chloride group. This electrophilic moiety readily reacts with nucleophilic side chains of amino acids. The primary targets are the ε-amino group of lysine residues and the thiol group of cysteine residues, owing to their strong nucleophilicity under physiological or near-physiological pH conditions.
Under slightly alkaline conditions, other nucleophilic residues such as the hydroxyl groups of serine, threonine, and tyrosine can also be targeted, albeit to a lesser extent. This broad reactivity, with a preference for lysine, allows for the comprehensive labeling of solvent-accessible nucleophilic sites on a protein.
Caption: Workflow for modification site validation using the chemical probe.
Detailed Experimental Protocol:
-
Protein Preparation:
-
Start with a purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 8.0). Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the protein for labeling.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of 3-Chlorosulfonyl-butyric acid methyl ester in an anhydrous organic solvent (e.g., DMSO or acetonitrile).
-
Add the probe to the protein solution at a specific molar excess (e.g., 10- to 100-fold). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted probe.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the labeled protein using urea or guanidinium chloride.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Perform a buffer exchange to remove denaturants and quenching reagents.
-
Digest the protein into peptides using a sequence-specific protease, most commonly trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides by reverse-phase liquid chromatography.
-
Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Utilize data-dependent acquisition to select peptide ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein sequence database, specifying the mass shift corresponding to the modification by 3-Chlorosulfonyl-butyric acid methyl ester on potential amino acid residues (e.g., Lys, Cys, Ser, Thr, Tyr).
-
The fragmentation pattern of the modified peptides will pinpoint the exact site of modification.
-
A Comparative Analysis: 3-Chlorosulfonyl-butyric acid methyl ester vs. Established Methods
While chemical probes like 3-Chlorosulfonyl-butyric acid methyl ester offer a powerful approach, it is crucial to understand their performance in the context of other widely used techniques.
| Feature | 3-Chlorosulfonyl-butyric acid methyl ester | Mass Spectrometry (Bottom-up Proteomics) | Western Blotting | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Covalent labeling of nucleophilic residues | Direct identification of PTMs by mass shift | Antibody-based detection of specific PTMs | Antibody-based quantification of specific PTMs |
| Specificity | Broad for nucleophilic residues (Lys-preferring) | High, can identify specific modification sites | Dependent on antibody specificity | High, dependent on antibody pair specificity |
| Sensitivity | High (fmol to amol range with MS detection) | High (fmol to amol range) | Moderate (pg to ng range) | High (pg to ng range) |
| Quantitative Accuracy | Semi-quantitative to quantitative (with isotopic labeling) | High (with isotopic labeling) | Semi-quantitative | High (with standard curve) |
| Throughput | Moderate to high | High | Low to moderate | High |
| De Novo Discovery | Yes | Yes | No | No |
| Requirement for PTM-specific antibody | No | No | Yes | Yes |
In-depth Comparison:
-
Mass Spectrometry (Bottom-up Proteomics): This is the gold standard for unbiased, large-scale identification and quantification of protein modifications. [1]It does not require any prior knowledge of the modification site and can identify novel modifications. The use of chemical probes like 3-Chlorosulfonyl-butyric acid methyl ester can be seen as a complementary technique to mass spectrometry. While a standard proteomics experiment directly identifies the post-translational modification (PTM) by its mass shift, the chemical probe provides an orthogonal method of validation by introducing a different, known mass tag at accessible, reactive sites. This can be particularly useful for confirming the presence of a modification in a complex sample or for mapping the general accessibility of nucleophilic residues.
-
Western Blotting: This antibody-based technique is a workhorse for validating the presence of a specific PTM on a target protein. Its primary strength lies in its relative simplicity and accessibility. However, it is highly dependent on the availability of high-quality, PTM-specific antibodies, which are not always available, especially for novel modifications. Furthermore, Western blotting is generally semi-quantitative and does not provide the precise location of the modification site within the protein. 3-Chlorosulfonyl-butyric acid methyl ester offers an advantage here by being antibody-independent and providing site-specific information.
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is another antibody-based method that excels at the sensitive and quantitative measurement of a specific PTM on a target protein. [2]Like Western blotting, its major limitation is the requirement for a specific antibody pair. It is a powerful tool for high-throughput screening and validation of known modifications but is not suitable for de novo discovery.
Conclusion: Choosing the Right Tool for the Job
The validation of protein modification sites is a multi-faceted challenge that often requires the application of orthogonal techniques. 3-Chlorosulfonyl-butyric acid methyl ester emerges as a valuable tool in the researcher's arsenal, offering a unique, antibody-independent method for covalently labeling and identifying nucleophilic modification sites. Its strength lies in its ability to provide site-specific information and its potential for de novo discovery of accessible, reactive residues.
For comprehensive, unbiased profiling of the "PTM-ome," mass spectrometry remains the unparalleled choice. For the targeted validation and quantification of known modifications, antibody-based methods like Western blotting and ELISA are often the most practical and efficient approaches. The strategic choice of methodology, or a combination thereof, will ultimately depend on the specific research question, the available resources, and the desired level of detail. By understanding the strengths and limitations of each technique, researchers can design robust experimental strategies to confidently unravel the complex world of protein modifications.
References
-
Zhou, R., & Li, L. (2014). Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry. Methods in molecular biology (Clifton, N.J.), 1198, 127–136. [Link]
-
Hao, P., Adav, S. S., Gallart-Palau, X., Sze, S. K., & Tam, J. P. (2017). A sulfoproteomics workflow with precursor ion accurate mass shift analysis reveals novel tyrosine sulfoproteins in the Golgi. Molecular & Cellular Proteomics, 16(8), 1395-1411. [Link]
-
Larson, J., Tokmina-Lukaszewska, M., Malone, J., Hasenoehrl, E. J., Kelly, W., Fang, X., ... & Bothner, B. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(2), 456. [Link]
-
Hacker, S. M., Backus, K. M., Lazear, M. R., Forli, S., Correia, B. E., & Cravatt, B. F. (2017). Global profiling of lysine reactivity and ligandability in the human proteome. Nature chemistry, 9(2), 120-128. [Link]
-
Ward, C. C., Kleinman, J. I., & Nomura, D. K. (2021). A Proteome-Wide Atlas of Lysine-Reactive Chemistry. Journal of the American Chemical Society, 143(38), 15763-15777. [Link]
-
Parker, C. E., & Warren, M. R. (2011). Identification of Protein Modifications by Mass Spectrometry. [Link]
-
Chalkley, R. J., & Burlingame, A. L. (2014). Mass spectrometry-based detection and assignment of protein posttranslational modifications. ACS chemical biology, 9(1), 14-29. [Link]
-
Swaney, D. L., Wenger, C. D., & Coon, J. J. (2010). Proteomic analysis of protein post-translational modifications by mass spectrometry. Cold Spring Harbor protocols, 2010(3), pdb-top077743. [Link]
Sources
A Comparative Guide to Sulfonamide Synthesis: Modern Alternatives to Traditional Sulfonyl Chlorides
Introduction
The sulfonamide functional group (R-SO₂-NR'R'') is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents, from antibacterial drugs to diuretics and anticonvulsants.[1][2] The classical and most direct route to this crucial linkage involves the reaction of a sulfonyl chloride with a primary or secondary amine.[3] Reagents like 3-Chlorosulfonyl-butyric acid methyl ester exemplify this traditional approach, providing a direct method to introduce a specific sulfonyl moiety.
However, the dynamic landscape of drug discovery and process development increasingly demands milder, more versatile, and efficient synthetic strategies. The reliance on pre-functionalized sulfonyl chlorides presents several challenges: they can be unstable, hazardous, or commercially unavailable, particularly for complex molecular scaffolds.[3][4] This guide provides a comparative analysis of robust and innovative alternatives to the classical sulfonyl chloride method, empowering researchers and drug development professionals to select the optimal strategy for their specific synthetic challenges. We will explore methodologies that begin from more accessible starting materials such as thiols, sulfonic acids, and even carboxylic acids, offering greater flexibility and broader substrate scope.
Part 1: The Benchmark - The Classical Sulfonyl Chloride Approach
The reaction between a sulfonyl chloride and an amine is the most established method for forming a sulfonamide bond.[1] This transformation is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.
Mechanism and Rationale: The reaction proceeds via a nucleophilic attack of the amine nitrogen onto the electrophilic sulfur atom of the sulfonyl chloride. The base, often an amine like pyridine or triethylamine, plays a critical role by scavenging the generated HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][5]
Advantages:
-
High yields for simple, reactive amines.
-
Well-understood and extensively documented procedure.
Disadvantages:
-
Requires the availability of the corresponding sulfonyl chloride, which may need to be synthesized under harsh conditions (e.g., using chlorosulfonic acid).[3]
-
Sulfonyl chlorides can be sensitive to moisture and have limited stability.[6]
-
The scope can be limited by the functional group tolerance of the sulfonyl chloride synthesis.
Visualizing the Classical Workflow
Caption: Classical sulfonamide synthesis workflow.
Representative Experimental Protocol: Classical Method
-
Dissolve the amine (1.0 eq.) in pyridine (0.2 M) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
To the stirred solution, add the sulfonyl chloride (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.[5]
-
Upon completion, pour the reaction mixture into a separatory funnel containing 1 M HCl (aq) and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Part 2: Key Alternatives and Comparative Analysis
Modern synthetic chemistry offers several powerful alternatives that bypass the need to handle isolated sulfonyl chlorides, starting from more stable and readily available precursors.
A. In-Situ Generation of Sulfonyl Chlorides from Thiols
This strategy leverages the accessibility of thiols, which are oxidized in the presence of a chloride source to generate the reactive sulfonyl chloride in situ. This transient intermediate is immediately trapped by the amine present in the reaction mixture.[7]
Rationale & Reagents: This one-pot approach enhances safety and efficiency by avoiding the isolation of potentially unstable intermediates. Common, mild oxidizing systems include sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) or N-chlorosuccinimide (NCS) in aqueous media.[7][8] These reagents are favored for their ease of handling and environmental friendliness compared to harsher, traditional chlorinating agents.
Advantages:
-
Excellent functional group tolerance under mild, often aqueous, conditions.[8]
-
Broad availability of thiol starting materials.
-
Avoids the synthesis and isolation of sulfonyl chlorides.
Disadvantages:
-
The thiol starting material may have an unpleasant odor.
-
Potential for over-oxidation or other side reactions depending on the substrate.
Experimental Protocol: Sulfonamide Synthesis from a Thiol
-
In a flask, suspend the thiol (1.0 eq.) and sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O, 2.5 eq.) in a 1:1 mixture of acetonitrile and water (0.1 M).
-
Stir the mixture vigorously at room temperature for 15-30 minutes to generate the sulfonyl chloride in situ.
-
Add the amine (1.2 eq.) and an aqueous solution of sodium bicarbonate (3.0 eq.) to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC/LC-MS).
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue via flash column chromatography.
B. Multi-Component Reactions with SO₂ Surrogates
Gaseous sulfur dioxide (SO₂) is a fundamental building block for sulfonyl groups, but its toxicity and difficult handling limit its use. Solid, stable SO₂ surrogates, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), have emerged as transformative reagents.[9]
Rationale & Reagents: This approach enables the convergent synthesis of sulfonamides from three components: an amine, an SO₂ surrogate, and an organometallic reagent or aryl halide. Copper or palladium catalysts are typically employed to facilitate the oxidative coupling process.[7][9] This method is exceptionally powerful for building molecular diversity, as it combines readily available starting materials in a single, efficient step.
Advantages:
-
High convergence and atom economy.
-
Excellent functional group tolerance and broad substrate scope, including heteroaromatics.[9]
-
Bypasses the need for sulfonyl chlorides and gaseous SO₂.
Disadvantages:
-
Requires transition metal catalysts, which may require removal from the final product.
-
Reaction optimization can be more complex than for two-component systems.
Visualizing the SO₂ Surrogate Workflow
Caption: Decision tree for selecting a sulfonamide synthesis method.
Conclusion
While the classical reaction of amines with sulfonyl chlorides remains a viable method for sulfonamide synthesis, the field has evolved significantly. Modern alternatives starting from thiols, SO₂ surrogates, and carboxylic acids offer superior flexibility, milder reaction conditions, and access to a broader chemical space. For researchers and drug development professionals, understanding these diverse methodologies is key to overcoming synthetic hurdles and accelerating the discovery of new chemical entities. The choice of method should be guided by a careful consideration of starting material availability, desired molecular complexity, and the specific strategic goals of the synthesis.
References
- Vertex AI Search. (2024).
- SciRP.org. (n.d.).
- Frontier Research Publication. (2024).
- Taylor & Francis Online. (2016). Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II.
- RSC Publishing. (n.d.).
- Benchchem. (2025).
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Macmillan Group - Princeton University. (2023).
- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
- European Journal of Chemistry. (2024).
- Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl 3-(chlorosulfonyl)
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. eurjchem.com [eurjchem.com]
- 3. frontiersrj.com [frontiersrj.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. nbinno.com [nbinno.com]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
Safety Operating Guide
Safe Handling and Disposal Protocol: 3-Chlorosulfonyl-butyric acid methyl ester
Executive Summary & Chemical Profile
3-Chlorosulfonyl-butyric acid methyl ester (CAS: 80164-46-7) is a bifunctional building block containing a moisture-sensitive sulfonyl chloride moiety and a methyl ester group.
Immediate Hazard Alert:
The primary risk during disposal is the sulfonyl chloride (
Physicochemical Hazard Data
| Parameter | Characteristic | Operational Implication |
| Physical State | Liquid (typically) | High surface area; rapid reaction rates upon spill. |
| Reactivity | Water Reactive (High) | Hydrolyzes to form sulfonic acid and HCl gas. |
| Corrosivity | Category 1B (Skin/Eye) | Irreversible tissue damage upon contact. |
| Flash Point | >110°C (Predicted) | Combustible, but reactivity is the primary concern. |
| GHS Codes | H314, H335, EUH014 | Causes severe burns; Reacts violently with water. |
Pre-Disposal Assessment Workflow
Before initiating any disposal procedure, verify the state of the material. The disposal pathway differs for pure reagents versus reaction mixtures.
Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for determining the initial handling of 3-Chlorosulfonyl-butyric acid methyl ester prior to neutralization.
Controlled Quenching Protocol
Objective: Convert the reactive sulfonyl chloride into a water-soluble, non-reactive sulfonate salt (
Mechanism:
Required Reagents & Equipment
-
Quenching Base: 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (
).-
Scientist's Note: Use
if you lack strict temperature control (it is milder), but be prepared for significant foaming ( evolution). Use NaOH for a cleaner reaction but requires strict ice-cooling.
-
-
Solvent: Dichloromethane (DCM) or Toluene (to dilute the reagent).
-
PPE: Silver Shield® or heavy-duty nitrile gloves (double-gloved), chemical splash goggles, face shield, lab coat.
-
Engineering Controls: Fume hood with sash at lowest working position.
Step-by-Step Procedure
-
Preparation of the Trap: In a 3-neck round bottom flask, prepare a stirred solution of 2.5 to 3.0 molar equivalents of the base (relative to the sulfonyl chloride).
-
Why? You need 1 eq to neutralize the HCl, 1 eq to form the sulfonate, and excess to handle potential ester hydrolysis.
-
Cool this basic solution to 0°C - 5°C using an ice bath.
-
-
Dilution of the Hazard: Never quench the neat liquid directly. Dilute the 3-Chlorosulfonyl-butyric acid methyl ester in an inert solvent (DCM or Toluene) to a concentration of approximately 10% v/v .
-
Causality: Dilution acts as a heat sink, preventing localized boiling and "volcano" effects during hydrolysis.
-
-
Controlled Addition (The Critical Step): Add the diluted sulfonyl chloride solution dropwise into the cooled basic solution.
-
CRITICAL RULE: Always add Acid/Electrophile -> Base/Water. Never add water to the sulfonyl chloride.[1]
-
Monitor temperature. Do not allow the internal temperature to exceed 20°C.
-
-
Post-Addition Stirring: Allow the mixture to stir at room temperature for 1-2 hours.
-
Verification: Check the pH of the aqueous layer. It should remain basic (pH > 9). If acidic, add more base immediately to prevent HCl off-gassing.
-
-
Phase Separation & Disposal:
-
Separate the organic layer (solvent) from the aqueous layer.
-
Aqueous Layer: Contains the neutralized sulfonate salts. Label as "Aqueous Waste - Basic (pH > 9)" .
-
Organic Layer: Contains the solvent. Label as "Halogenated Solvent Waste" (if DCM used).
-
Quenching Workflow Diagram
Figure 2: Operational workflow for the safe hydrolysis of sulfonyl chlorides.
Regulatory & Waste Classification (US EPA)
Failure to quench this material properly results in a waste stream that is both Corrosive and Reactive .
| Characteristic | EPA RCRA Code | Description |
| Corrosivity | D002 | Aqueous waste with pH |
| Reactivity | D003 | Material reacts violently with water. (Applies if disposed of neat/unquenched). |
| Toxic Constituents | F-List (Potential) | If spent solvents (like DCM or Toluene) are mixed in, F002 or F005 codes apply.[4] |
Labeling Requirement: The final waste container must be labeled:
"Hazardous Waste - Corrosive (Basic)" (if quenched) Contains: Sodium 3-(methoxycarbonyl)butane-1-sulfonate, Sodium Chloride, Water.
Safety Warning on Container:
Do not seal the waste container hermetically immediately after quenching. Allow to stand loosely capped in a fume hood for 12 hours to ensure all gas evolution (
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
